molecular formula C12H3Br5O B14233399 1,3,4,6,7-Pentabromo-dibenzofuran CAS No. 617708-10-8

1,3,4,6,7-Pentabromo-dibenzofuran

Cat. No.: B14233399
CAS No.: 617708-10-8
M. Wt: 562.7 g/mol
InChI Key: WQODLBVPWYABOS-UHFFFAOYSA-N
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Description

1,3,4,6,7-Pentabromo-dibenzofuran is a halogenated organic compound with the molecular formula C₁₂H₃Br₅O. It is a derivative of dibenzofuran, where five hydrogen atoms are replaced by bromine atoms. This compound is known for its high molecular weight of 562.672 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6,7-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and dibenzofuran, with careful control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted dibenzofurans, while oxidation and reduction can yield different oxidized or reduced derivatives .

Scientific Research Applications

1,3,4,6,7-Pentabromo-dibenzofuran has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other halogenated organic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,4,6,7-Pentabromo-dibenzofuran involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may interact with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator, and modulate gene expression . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1,3,4,6,7-Pentabromo-dibenzofuran can be compared with other halogenated dibenzofurans, such as:

Properties

CAS No.

617708-10-8

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,3,4,6,7-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-5-2-1-4-8-6(14)3-7(15)10(17)12(8)18-11(4)9(5)16/h1-3H

InChI Key

WQODLBVPWYABOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3Br)Br)Br)Br)Br

Origin of Product

United States

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